

Synthesis of hydroxyapatite nanoparticles using calcium nitrate tetrahydrate

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Compound of Interest

Compound Name: Calcium nitrate tetrahydrate

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Application Notes & Protocols: Synthesis of Hydroxyapatite Nanoparticles

Topic: Synthesis of Hydroxyapatite Nanoparticles Using **Calcium Nitrate Tetrahydrate**

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hydroxyapatite (HAp), with the chemical formula $\text{Ca}_{10}(\text{PO}_4)_6(\text{OH})_2$, is a primary mineral component of human bone and teeth, making it exceptionally biocompatible and bioactive.[1][2][3] Due to these properties, nano-sized hydroxyapatite has garnered significant attention in biomedical fields.[2] Its applications are extensive, ranging from bone tissue engineering and dental implants to advanced drug delivery systems.[2][4] The ability of HAp nanoparticles to adsorb and carry various molecules, including anticancer drugs, antibiotics, and proteins, makes them versatile carriers for targeted therapies.[5][6] Their high surface area-to-volume ratio and porous structure can be tailored to control drug release profiles, enhancing therapeutic efficacy while minimizing side effects.[6]

The synthesis of HAp nanoparticles via wet chemical precipitation using **calcium nitrate tetrahydrate** is a widely adopted method due to its simplicity, cost-effectiveness, and high reproducibility.[1] This method allows for precise control over particle size, morphology, and

crystallinity by adjusting synthesis parameters such as pH, temperature, and precursor concentration.^{[7][8]}

Experimental Protocols

Wet Chemical Precipitation Method for HAp Nanoparticle Synthesis

This protocol details a common method for synthesizing hydroxyapatite nanoparticles using **calcium nitrate tetrahydrate** and diammonium hydrogen phosphate as precursors.

Materials:

- **Calcium nitrate tetrahydrate** ($\text{Ca}(\text{NO}_3)_2 \cdot 4\text{H}_2\text{O}$)
- Diammonium hydrogen phosphate ($(\text{NH}_4)_2\text{HPO}_4$)
- Sodium Hydroxide (NaOH) or Ammonium Hydroxide (NH_4OH) for pH adjustment^{[1][9]}
- Deionized or distilled water
- Absolute ethanol

Equipment:

- 2 L Beaker
- Magnetic stirrer with heating plate
- pH meter
- Burette or dropping funnel
- Vacuum filtration system
- Drying oven or furnace for calcination

Protocol:

- Precursor Preparation:
 - Prepare a 0.6 M solution of **calcium nitrate tetrahydrate** by dissolving the appropriate amount in 500 mL of deionized water.
 - Prepare a 0.4 M solution of diammonium hydrogen phosphate by dissolving the appropriate amount in 500 mL of deionized water.
- Precipitation Reaction:
 - Place the 0.4 M diammonium hydrogen phosphate solution in the 2 L beaker and begin vigorous stirring at room temperature.^[9]
 - Slowly add the 0.6 M **calcium nitrate tetrahydrate** solution drop-wise to the phosphate solution using a burette at a constant rate (e.g., over 4 hours).^[9]
 - Throughout the addition process, continuously monitor the pH of the mixture. Maintain the pH at a constant level, typically around 10.8, by adding 0.1 M sodium hydroxide or ammonium hydroxide solution as needed.^{[1][9]}
- Aging and Maturation:
 - After the complete addition of the calcium precursor, allow the resulting milky white suspension to be stirred continuously for an extended period, typically 24 hours (overnight), to aid in the maturation of the precipitate.^{[1][9]}
- Washing and Filtration:
 - After aging, stop the stirring and allow the white precipitate to settle.
 - Separate the precipitate from the solution using a vacuum filtration system.
 - Wash the collected precipitate thoroughly with distilled water and then with absolute ethanol, repeating the process three to four times to remove any residual ions.^[9]
- Drying and Calcination:
 - Dry the washed precipitate in a vacuum oven at 80-100°C to obtain a fine powder.^[10]

- For enhanced crystallinity, the dried powder can be calcined in a furnace at temperatures ranging from 400°C to 800°C.[1][3] The specific temperature will influence the final crystallite size and morphology.[3]

Data Presentation: Influence of Synthesis Parameters

The physical and chemical properties of the synthesized HAp nanoparticles are highly dependent on the synthesis conditions. The following tables summarize the effects of key parameters on nanoparticle characteristics as reported in the literature.

Table 1: Effect of Calcination Temperature on Crystallite Size

Calcination Temperature (°C)	Resulting Crystallite Size (nm)	Reference
400	10	[3]
700	50	[3]
600 (Optimal for stoichiometric ratio)	8.47 - 24.47	[1]

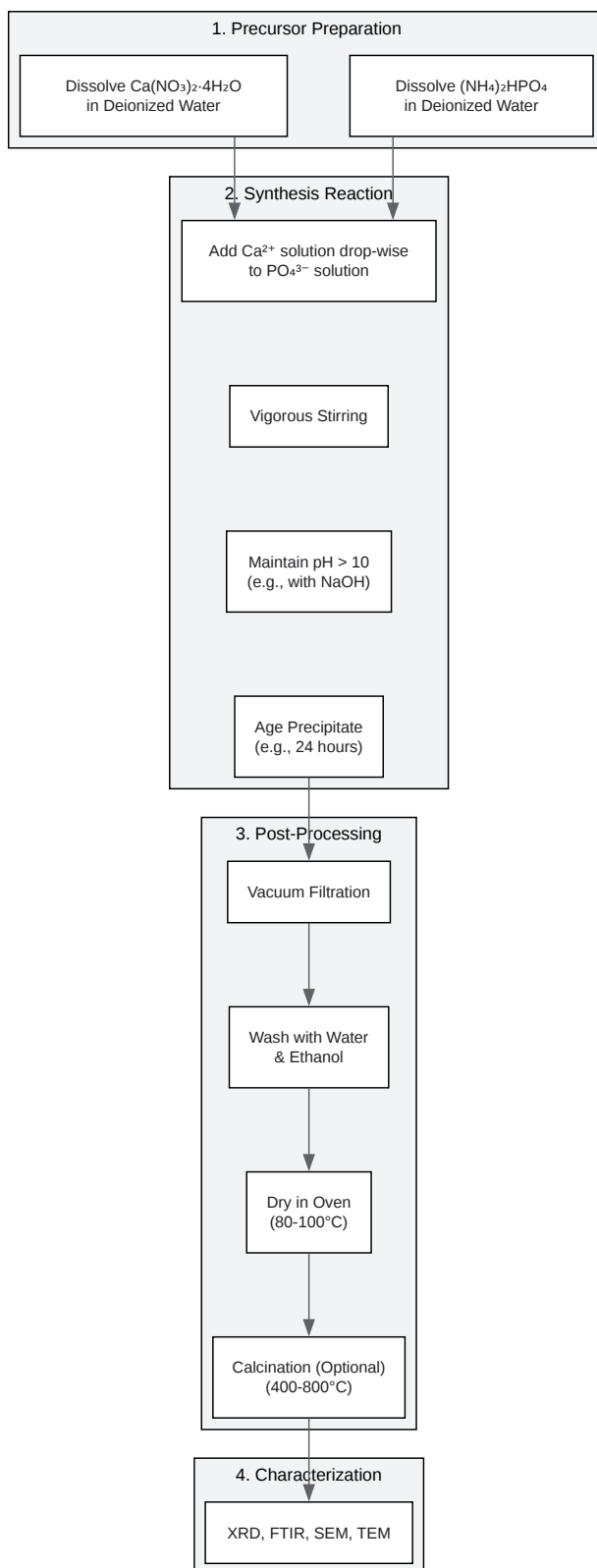
Table 2: Synthesis Conditions and Resulting Particle Characteristics

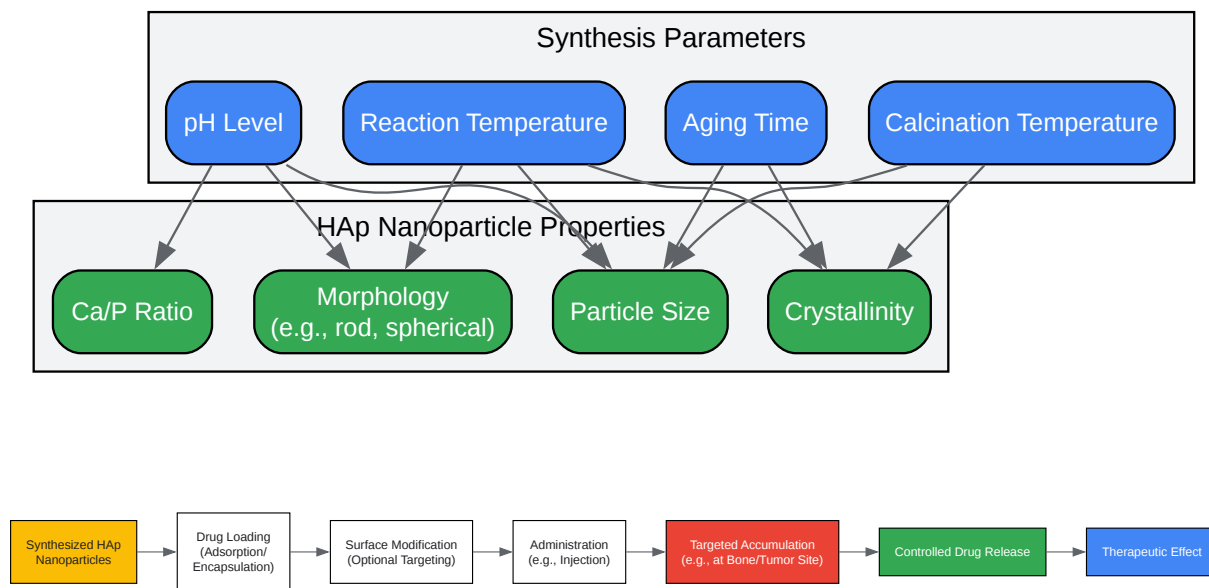
Synthesis Temperature (°C)	pH	Ca/P Molar Ratio	Resulting Particle Size/Morphology	Reference
Room Temperature	10.8	1.5 (Initial Precursors)	Agglomerated spherical nanoparticles	[9]
40	11.7	1.70	Spherical nanoparticles, avg. size 23.15 ± 2.56 nm	[11]
Room Temperature	N/A	1.78	Elongated nanoparticles, mean diameter 36.7 ± 13.5 nm	[12]
100	10.0	N/A	Optimal for morphology	[13]

Visualizations

Experimental Workflow

The following diagram illustrates the step-by-step workflow for the synthesis of hydroxyapatite nanoparticles using the wet chemical precipitation method.





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